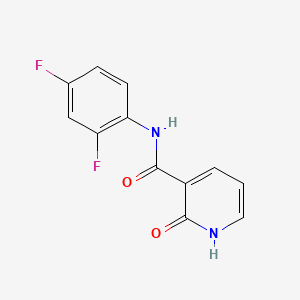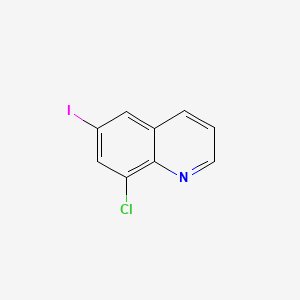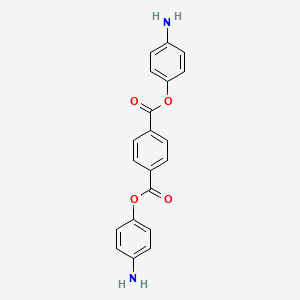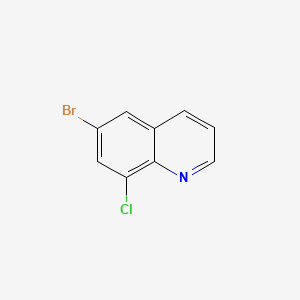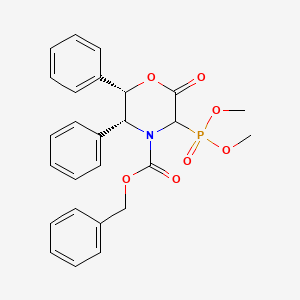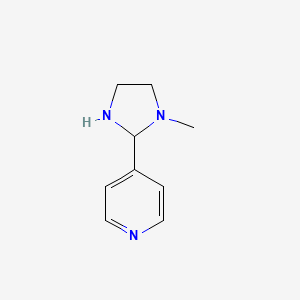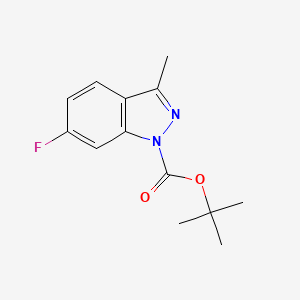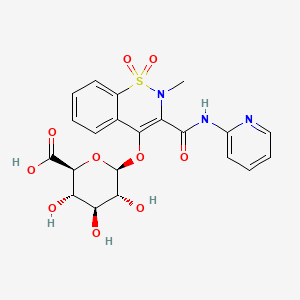
Piroxicam O-|A-D-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piroxicam O-|A-D-Glucuronide: is a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) piroxicam. It is formed through the process of glucuronidation, where piroxicam is conjugated with glucuronic acid. This compound is significant in the pharmacokinetics of piroxicam, as it represents a major pathway for the drug’s metabolism and excretion.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Piroxicam O-|A-D-Glucuronide involves the conjugation of piroxicam with glucuronic acid. This process typically occurs in the liver, where the enzyme UDP-glucuronosyltransferase catalyzes the reaction. The reaction conditions generally involve physiological pH and temperature, as it is a biological process.
Industrial Production Methods: Industrial production of this compound is not common, as it is primarily a metabolite formed in vivo. for research purposes, it can be synthesized using chemical methods that mimic the biological process. This involves the use of piroxicam and glucuronic acid derivatives under controlled conditions to produce the glucuronide conjugate.
化学反应分析
Types of Reactions: Piroxicam O-|A-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable and does not undergo significant oxidation or reduction under normal physiological conditions.
Common Reagents and Conditions:
Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the breakdown of the glucuronide conjugate back into piroxicam and glucuronic acid.
Conjugation: As mentioned, the conjugation with glucuronic acid is catalyzed by UDP-glucuronosyltransferase in the liver.
Major Products: The major products of these reactions are piroxicam and glucuronic acid, resulting from the hydrolysis of the glucuronide conjugate.
科学研究应用
Piroxicam O-|A-D-Glucuronide has several applications in scientific research:
Pharmacokinetics: It is used to study the metabolism and excretion of piroxicam in the body.
Toxicology: Research on this compound helps in understanding the potential toxic effects of piroxicam and its metabolites.
Drug Development: Insights into the metabolism of piroxicam can aid in the development of new NSAIDs with improved safety profiles.
Biochemistry: It serves as a model compound for studying glucuronidation and other phase II metabolic processes.
作用机制
Piroxicam O-|A-D-Glucuronide itself does not have a direct mechanism of action, as it is a metabolite. its formation is crucial for the detoxification and excretion of piroxicam. The parent compound, piroxicam, exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins that mediate inflammation and pain .
相似化合物的比较
Piroxicam: The parent compound, which is an NSAID used to treat inflammation and pain.
Other NSAID Glucuronides: Similar glucuronide conjugates are formed from other NSAIDs, such as ibuprofen and naproxen.
Uniqueness: Piroxicam O-|A-D-Glucuronide is unique in its specific formation from piroxicam and its role in the drug’s metabolism. Unlike some other NSAID glucuronides, it is relatively stable and does not undergo significant further metabolism.
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[2-methyl-1,1-dioxo-3-(pyridin-2-ylcarbamoyl)-1λ6,2-benzothiazin-4-yl]oxy]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O10S/c1-24-13(19(28)23-12-8-4-5-9-22-12)17(10-6-2-3-7-11(10)35(24,31)32)33-21-16(27)14(25)15(26)18(34-21)20(29)30/h2-9,14-16,18,21,25-27H,1H3,(H,29,30)(H,22,23,28)/t14-,15-,16+,18-,21+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCQAKWMMCEUEI-DQSYDGHTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=O)NC4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(=O)NC4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O10S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858324 |
Source


|
| Record name | 2-Methyl-1,1-dioxo-3-[(pyridin-2-yl)carbamoyl]-1,2-dihydro-1lambda~6~,2-benzothiazin-4-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108929-12-0 |
Source


|
| Record name | 2-Methyl-1,1-dioxo-3-[(pyridin-2-yl)carbamoyl]-1,2-dihydro-1lambda~6~,2-benzothiazin-4-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
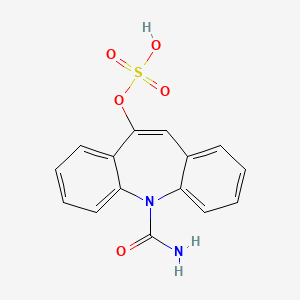
![:[9,9/'-Bi-4H-naphtho[2,3-b]pyran]-4,4/'-dione,2,2/',3,3/'-tetrahydro-5,6,6/',8,8/'-pentahydroxy-2,2](/img/new.no-structure.jpg)
![Spiro[isochroman-1,4'-piperidine] hydrochloride](/img/structure/B599935.png)
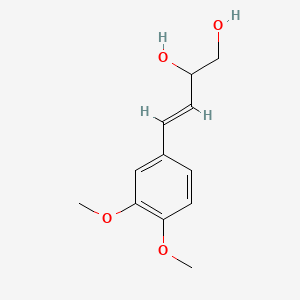
![Benzoic acid, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-, hydrochloride](/img/structure/B599938.png)
